5-{3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propyl}-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-{3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structural features, which include bulky substituents and aromatic rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propyl}-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps. One common approach is the Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride . This method is used to introduce the bulky 2,4-bis(2-methylbutan-2-yl)phenoxy group.
Another key step involves the formation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating with a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propyl}-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-{3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propyl}-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-{3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propyl}-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring and the bulky substituents can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **2-{2,4-Bis(2-methylbutan-2-yl)phenoxy}-N-{4-[(5-heptyl-1,3,4-oxadiazol-2-yl)sulfanyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}butanamide
- **3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]acetamido}-N-[5-oxo-1-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]butanamide
Uniqueness
The uniqueness of 5-{3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propyl}-3-(4-methylphenyl)-1,2,4-oxadiazole lies in its specific combination of bulky substituents and the oxadiazole ring. This structure imparts unique physical and chemical properties, making it distinct from other similar compounds and valuable for various applications.
Properties
Molecular Formula |
C28H38N2O2 |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
5-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C28H38N2O2/c1-8-27(4,5)22-16-17-24(23(19-22)28(6,7)9-2)31-18-10-11-25-29-26(30-32-25)21-14-12-20(3)13-15-21/h12-17,19H,8-11,18H2,1-7H3 |
InChI Key |
KZUHGMAAUJQIAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC2=NC(=NO2)C3=CC=C(C=C3)C)C(C)(C)CC |
Origin of Product |
United States |
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